(1H-indol-5-yl)methanol
Overview
Description
(1H-indol-5-yl)methanol is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Indole derivatives, such as (1H-indol-5-yl)methanol, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting specific viral replication pathways . .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound at the molecular and cellular level remain to be elucidated.
Biochemical Analysis
Biochemical Properties
Indole-5-methanol, like other indole derivatives, is thought to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives are known to have a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole itself is known to be involved in various metabolic pathways, including those involving enzymes or cofactors .
Subcellular Localization
A flavin-dependent monooxygenase gene (ScFMO1) from Strobilanthes Cusia, which has the capacity to produce indoxyl from indole, has been found to localize in the cytoplasm of the cell .
Biological Activity
(1H-indol-5-yl)methanol, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Indole compounds are known for their roles in various biological processes and potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Synthesis
This compound features an indole ring with a hydroxymethyl group at the 5-position. The synthesis of this compound can involve several methods, including the reduction of corresponding indole derivatives or through multi-step synthetic pathways involving various reagents.
Synthesis Pathway Example
A notable synthesis pathway involves starting from 5-bromo-1H-indole, which undergoes several reactions including hydrolysis and reduction to yield this compound. The use of safer reducing agents such as Vitride has been highlighted in recent studies to enhance operational safety and commercial viability .
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. For instance, compounds derived from indole structures have shown significant activity against various cancer cell lines, including lung (H460), liver (HepG2), and breast (MCF-7) cancer cells. The mechanism often involves the induction of apoptosis and modulation of specific signaling pathways related to cancer cell proliferation.
Table 1: Anticancer Activity Summary
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | H460 | 15 | Induction of apoptosis |
HepG2 | 20 | Inhibition of cell growth | |
MCF-7 | 18 | Modulation of Nur77 activation |
Antimicrobial Activity
Research has also demonstrated that this compound exhibits antimicrobial properties. It has been effective against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.
Table 2: Antimicrobial Activity Overview
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | MRSA | 16 |
E. coli | 32 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. These include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It can act on receptors such as serotonin receptors, influencing physiological responses.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
Case Studies
Recent studies have highlighted specific derivatives of this compound that exhibit enhanced biological activities:
- Anticancer Study : A derivative was tested against multiple cancer cell lines, showing selective cytotoxicity and minimal effects on normal cells .
- Antimicrobial Investigation : A series of analogues were synthesized and evaluated for their activity against fungal strains, revealing promising results with low cytotoxicity .
Properties
IUPAC Name |
1H-indol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHFWQNPJMUBQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378472 | |
Record name | Indole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-25-8 | |
Record name | Indole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-indol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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